6-ブロモ-3-{6-[4-(4-フルオロフェニル)ピペラジン-1-イル]-6-オキソヘキシル}-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H26BrFN4O2S and its molecular weight is 533.46. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗真菌特性
最近の研究では、関連化合物の抗真菌活性を調べています。この特定の化合物に関する具体的なデータは少ないですが、真菌殺菌効果の可能性のある分子群に属しています。 さらなる研究により、その作用機序と真菌病原体に対する有効性が明らかになる可能性があります .
生物活性
6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. Its unique structure features a quinazolinone core, a piperazine ring, and a fluorophenyl group, which contribute to its diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C24H26BrFN4O2S, with a molecular weight of 533.5 g/mol. The structural complexity allows for multiple points of interaction with biological molecules, enhancing its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C24H26BrFN4O2S |
Molecular Weight | 533.5 g/mol |
CAS Number | 422288-45-7 |
Research indicates that 6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one interacts with various neurotransmitter receptors and signaling pathways in the brain. This interaction may modulate neuronal activity and has implications for treating neurological disorders. Additionally, its structural features suggest potential anticancer properties due to the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Neuropharmacological Effects : In vitro studies suggest that the compound can modulate neurotransmitter systems by acting on serotonin and dopamine receptors. This modulation may lead to anxiolytic or antidepressant effects.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, it demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment.
Case Study 1: Neuropharmacological Evaluation
A study published in Pharmacology Biochemistry and Behavior evaluated the effects of this compound on anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders.
Case Study 2: Anticancer Activity
In research conducted by Zhang et al., the compound was tested against MCF-7 cells. The study found an IC50 value of approximately 12 μM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
特性
IUPAC Name |
6-bromo-3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrFN4O2S/c25-17-5-10-21-20(16-17)23(32)30(24(33)27-21)11-3-1-2-4-22(31)29-14-12-28(13-15-29)19-8-6-18(26)7-9-19/h5-10,16,20H,1-4,11-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRWFDVFYZNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。